Einecs 309-089-3
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Overview
Description
Preparation Methods
The synthetic routes and reaction conditions for 2,6-bis(1-phenylethyl)phenyl dihydrogen phosphate involve the reaction of phenylethyl derivatives with phosphoric acid under controlled conditions. Industrial production methods typically involve large-scale synthesis using automated reactors to ensure consistency and purity of the final product .
Chemical Reactions Analysis
2,6-bis(1-phenylethyl)phenyl dihydrogen phosphate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding phosphates and phenolic derivatives.
Reduction: Reduction reactions can convert the phosphate group into phosphite or phosphine derivatives under specific conditions.
Common reagents used in these reactions include sulfuric acid, nitric acid, and halogens. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2,6-bis(1-phenylethyl)phenyl dihydrogen phosphate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme functions.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug delivery systems and as a pharmaceutical intermediate.
Mechanism of Action
The mechanism of action of 2,6-bis(1-phenylethyl)phenyl dihydrogen phosphate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular functions. Its phosphate group plays a crucial role in its binding affinity and specificity towards target molecules .
Comparison with Similar Compounds
2,6-bis(1-phenylethyl)phenyl dihydrogen phosphate can be compared with similar compounds such as:
Triphenyl phosphate: Another phosphate ester with different phenyl substitutions.
Bisphenol A bis(diphenyl phosphate): A compound with similar phosphate groups but different phenyl structures.
Phenyl phosphate: A simpler phosphate ester with a single phenyl group.
The uniqueness of 2,6-bis(1-phenylethyl)phenyl dihydrogen phosphate lies in its specific phenylethyl substitutions, which confer distinct chemical and biological properties .
Properties
CAS No. |
99948-81-9 |
---|---|
Molecular Formula |
C34H53N2O10P |
Molecular Weight |
680.8 g/mol |
IUPAC Name |
2-[bis(2-hydroxyethyl)amino]ethanol;[2,6-bis(1-phenylethyl)phenyl] dihydrogen phosphate |
InChI |
InChI=1S/C22H23O4P.2C6H15NO3/c1-16(18-10-5-3-6-11-18)20-14-9-15-21(22(20)26-27(23,24)25)17(2)19-12-7-4-8-13-19;2*8-4-1-7(2-5-9)3-6-10/h3-17H,1-2H3,(H2,23,24,25);2*8-10H,1-6H2 |
InChI Key |
MQBNTASTDQMCCD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC=C1)C2=C(C(=CC=C2)C(C)C3=CC=CC=C3)OP(=O)(O)O.C(CO)N(CCO)CCO.C(CO)N(CCO)CCO |
Origin of Product |
United States |
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